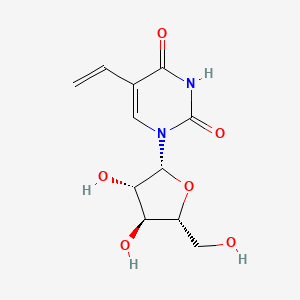
4-hydroxy-3,4-dihydronaphthalen-1(2H)-one
Vue d'ensemble
Description
Synthesis Analysis
The first total synthesis of racemic 3,4-dihydroxy-2-(3-methylbut-2-enyl)-3,4-dihydronaphthalen-1(2H)-one, a closely related compound, was accomplished in seven steps starting from commercially available α-tetralone. Key steps in this process include dihydroxylation using osmium tetroxide, benzylic oxidation mediated by sodium chlorite- tert-butylhydroperoxide, and prenylation (Suresh et al., 2010).
Molecular Structure Analysis
The molecular structure and conformation of a similar compound, anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, were determined by X-ray crystallographic techniques. This study provides insights into the molecular arrangement and conformation, revealing a "twist-boat" conformation in the saturated portion of the carbon skeleton and highlighting the significance of intermolecular hydrogen bond networks (Klein & Stevens, 1984).
Chemical Reactions and Properties
A novel and efficient one-pot synthesis of 3,4-dihydronaphthalen-1(2H)-ones employs a Pd[(C6H5)3P]4/AgOAc catalytic system, enabling the facile preparation of derivatives. This method is noted for its simplicity, mild reaction conditions, and good yields, ranging from 65–87% (Liu et al., 2012).
Physical Properties Analysis
The physical properties, including the crystal structure of related organoboron compounds, have been thoroughly investigated. These studies provide a deeper understanding of the spatial arrangement and interactions within the crystal lattice, which is crucial for comprehending the physical characteristics of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one derivatives (Kliegel et al., 1989).
Chemical Properties Analysis
The chemical properties of 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one can be inferred from studies on similar compounds, such as the oxidation reactions of azines. These reactions highlight the compound's reactivity towards various chemical agents, offering insights into potential functional group transformations and the stability of the compound under different conditions (Malkova et al., 2014).
Applications De Recherche Scientifique
1. Organic Chemistry: Copper-Catalyzed Annulation-Cyanotrifluoromethylation
- Summary of Application : This compound is used in a new three-component strategy for the copper-catalyzed annulation–cyanotrifluoromethylation of easily available 1,7-enynes with Togni’s reagent and TMSCN .
- Methods of Application : The reaction proceeds smoothly under mild conditions, providing a rapid and concise access to a wide range of stereodefined (Z)-3,4-dihydronaphthalen-1 (2H)-ones with a quaternary carbon center .
- Results or Outcomes : The protocol enjoys wide substrate scope regarding 1,7-enynes, high functional group tolerance and complete stereoselectivity .
2. Food Chemistry: Reaction with Cysteine or Hydrogen Sulfide
- Summary of Application : This compound reacts with cysteine or hydrogen sulfide at pH 4.5 for 60 min at 140 degrees C to produce complex mixtures of volatile compounds, the majority of which contain sulfur .
- Methods of Application : The reaction is carried out at a specific pH and temperature, and the resulting mixtures are analyzed using GC/MS .
- Results or Outcomes : Sixty-nine compounds were identified, some tentatively, by GC/MS .
Safety And Hazards
The safety information for 4-hydroxy-3,4-dihydronaphthalen-1(2H)-one includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
4-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPJTIXJFAGUIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30943330 | |
| Record name | 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
CAS RN |
21032-12-2 | |
| Record name | 4-Hydroxy-1-tetralone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021032122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30943330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dihydroxypropyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl hydrogen phosphate](/img/structure/B1203787.png)












